molecular formula C22H17BrN2O3 B1656861 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5469-25-0

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B1656861
CAS RN: 5469-25-0
M. Wt: 437.3 g/mol
InChI Key: XPEFCIBUHJGWJR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a bromo group (Br), a methoxy group (OCH3), and a benzoxazole group (a fused benzene and oxazole ring) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a bromo group, a methoxy group, and a benzoxazole group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. The bromo group can be replaced by other groups in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo group might increase the compound’s density and boiling point compared to benzamide without any substituents .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Generally, care should be taken when handling any chemical compound. Some benzamide derivatives can be harmful if swallowed or if they come into contact with the skin .

Future Directions

The future directions for the study of this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-5-14(6-4-13)22-25-18-12-16(8-10-20(18)28-22)24-21(26)15-7-9-19(27-2)17(23)11-15/h3-12H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEFCIBUHJGWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361936
Record name 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

CAS RN

5469-25-0
Record name 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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